N-(1-脱氧-D-呋喃核糖-1-基)-L-丝氨酸
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描述
N-(1-Deoxy-D-fructos-1-yl)-L-serine is an Amadori compound, which is a type of N-substituted 1-amino-1-deoxyketose. These compounds are formed during the initial phase of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. N-(1-Deoxy-D-fructos-1-yl)-L-serine is formed by the Amadori rearrangement of the corresponding N-glycosylamines, which are obtained by the condensation of amino acids and aldoses such as glucose .
科学研究应用
N-(1-Deoxy-D-fructos-1-yl)-L-serine has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its intermediates.
Biology: It is used to investigate the effects of glycation on proteins and other biomolecules.
Medicine: Research is being conducted on its potential role in the development of diabetic complications and other diseases related to protein glycation.
Industry: It is used in the food industry to study flavor development and browning reactions in food products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-serine involves the condensation of L-serine with D-fructose. This reaction typically occurs under mild acidic or neutral conditions. The reaction can be accelerated by heating the mixture to temperatures around 90°C while maintaining a constant pH .
Industrial Production Methods
In industrial settings, the production of N-(1-Deoxy-D-fructos-1-yl)-L-serine can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pH, and reactant concentrations, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-serine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, including organic acids.
Reduction: Reduction reactions can convert the compound back to its parent amino acid and sugar components.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Organic acids such as formic acid and acetic acid.
Reduction: L-serine and D-fructose.
Substitution: Various N-substituted derivatives.
作用机制
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-serine involves its participation in the Maillard reaction. This reaction leads to the formation of advanced glycation end-products (AGEs), which can affect the structure and function of proteins. The compound can undergo enolization and retro-aldolization, leading to the formation of various degradation products such as organic acids and dicarbonyl compounds .
相似化合物的比较
Similar Compounds
- N-(1-Deoxy-D-fructos-1-yl)glycine
- N-(1-Deoxy-D-fructos-1-yl)valine
- N-(1-Deoxy-D-fructos-1-yl)alanine
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-serine is unique due to its specific amino acid component, L-serine. This gives it distinct properties and reactivity compared to other similar Amadori compounds. For example, the presence of the hydroxyl group in L-serine can influence its reactivity and the types of products formed during the Maillard reaction .
属性
CAS 编号 |
34393-26-5 |
---|---|
分子式 |
C9H17NO8 |
分子量 |
267.234 |
IUPAC 名称 |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |
InChI 键 |
DUOJOIILYSPOFQ-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |
同义词 |
(S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose; _x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose |
产品来源 |
United States |
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